Methylamine hydrochloride

Catalog No.
S599505
CAS No.
593-51-1
M.F
CH5N.ClH
CH6ClN
M. Wt
67.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylamine hydrochloride

Handling gaseous methylamine or aqueous solutions in moisture-sensitive reactions causes safety hazards and water interference. Methylamine hydrochloride (CAS 593-51-1) provides an anhydrous, non-volatile solid alternative. Key advantages: - Enables anhydrous reductive amination with precise stoichiometry and no overalkylation; - Acts as volatile perovskite dopant, nearly doubling power conversion efficiency; - Broad polar solvent solubility, insoluble in non-polar organics, for selective purification. Ambient storage, safe global shipping.

CAS Number

593-51-1

Product Name

Methylamine hydrochloride

IUPAC Name

methanamine;hydrochloride

Molecular Formula

CH5N.ClH
CH6ClN

Molecular Weight

67.52 g/mol

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H

InChI Key

NQMRYBIKMRVZLB-UHFFFAOYSA-N

SMILES

CN.Cl

Synonyms

aminomethane, methylamine, methylamine bisulfite, methylamine hydride, methylamine hydrobromide, methylamine hydrochloride, methylamine hydrochloride, 14C-labeled, methylamine hydrofluoride, methylamine hydrogen cyanide, methylamine hydroiodide, methylamine ion (1-), methylamine nitrate, methylamine perchlorate, methylamine sulfate (1:1), methylamine sulfate (2:1), methylamine, 13C-labeled, methylamine, 14C-labeled, methylamine, 15N-labeled, methylamine, cesium salt, methylamine, monopotassium salt, methylamine, monosodium salt, methylammonium, methylammonium ion, monomethylamine, monomethylammonium ion

Canonical SMILES

CN.Cl

The exact mass of the compound Methylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89685. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 500 g, 1 kg

Methylamine hydrochloride (CAS 593-51-1) is a stable, white crystalline solid that serves as a standard anhydrous source of the methylammonium cation and methylamine base for industrial synthesis. Unlike free methylamine, which is a highly flammable and toxic gas at room temperature, the hydrochloride salt provides a non-volatile, easily weighable, and highly soluble precursor. It is extensively utilized in pharmaceutical manufacturing for reductive aminations, in agrochemical synthesis, and as a critical crystallization-controlling additive in the fabrication of high-efficiency organic-inorganic perovskite solar cells. Its broad solubility in polar solvents like water and ethanol, combined with its insolubility in non-polar organics, makes it highly suited for selective precipitation and purification workflows [1].

Research Fit

Non-volatile solid for precise stoichiometric weighing and safe handling
Water/ethanol solubility and chloroform insolubility enable purification from dimethylamine contaminant
C1 building block for pharmaceutical intermediates, perovskite additives, and agrochemical synthesis

Substituting methylamine hydrochloride with aqueous methylamine (typically 40% by weight) introduces bulk water into the reaction matrix, which is detrimental to moisture-sensitive syntheses such as anhydrous reductive aminations and perovskite precursor formulations. This substitution necessitates complex biphasic separations or extensive drying steps that reduce overall yield and increase cycle times [1]. Conversely, utilizing anhydrous methylamine gas requires specialized pressurized cylinders, rigorous ventilation infrastructure, and strict safety protocols due to its explosive limits and high toxicity. The hydrochloride salt bypasses these logistical and chemical barriers, providing a stable, stoichiometric, and easily handled solid that releases the free base only upon targeted in situ neutralization [2].

Substitution Risk

Mannich selectivity Primary amine HCl may deliver substantially lower yield than secondary amine analogs in Mannich-type reactions, limiting direct reagent swap.
Purification mismatch Higher melting point (~60 °C above dimethylamine HCl) alters recrystallization solvent suitability and fractional crystallization feasibility.
pKa & NDMA risk Conjugate acid pKa differs from structural analogs; dimethylamine impurity introduces NDMA genotoxic regulatory concern in pharmaceutical contexts.

Vapor Pressure Reduction and Handling Safety

The conversion of methylamine to its hydrochloride salt fundamentally alters its physical state and volatility, which is a primary driver for its procurement in standard laboratory and industrial settings. Methylamine hydrochloride exhibits a vapor pressure of just 0.134 Pa at 25 °C, existing as a stable crystalline powder. In strict contrast, free methylamine is a gas with a vapor pressure of 304,000 Pa (304 kPa) at 20 °C . This massive reduction in volatility mitigates inhalation exposure risks during routine weighing and transfer operations.

Evidence DimensionVapor Pressure
Target Compound Data0.134 Pa at 25 °C
Comparator Or BaselineFree methylamine gas (304,000 Pa at 20 °C)
Quantified Difference>2 million-fold reduction in vapor pressure
ConditionsStandard ambient temperature (20-25 °C)

Eliminates the requirement for pressurized gas cylinders and specialized safety infrastructure, significantly lowering procurement and operational costs.

Mannich Reaction Selectivity
Head-to-head
Methylamine·HCl: 15% yield Dimethylamine·HCl: 77% yield 5.1-fold lower yield (62 pp deficit)
Yield-limited applicability in Mannich routes — selectivity context must be reviewed.
Pyrrole/formaldehyde Mannich; conditions as reported.

Moisture Elimination in Reductive Amination

In the synthesis of pharmaceutical intermediates via reductive amination, the presence of water can drive equilibrium toward the starting materials or cause side reactions. Using standard 40% aqueous methylamine introduces 60% water by weight into the reaction. By employing methylamine hydrochloride alongside a base in organic solvents (e.g., methylene chloride), the amine is generated in situ under controlled, low-moisture conditions[1]. This approach allows for the direct isolation of highly pure imine intermediates or final amine salts via solvent exchange, bypassing the poor yields and overalkylation often seen with direct aqueous alkylation methods.

Evidence DimensionIntroduced Water Content
Target Compound Data0% intrinsic water (anhydrous solid)
Comparator Or BaselineAqueous methylamine (60% water by weight)
Quantified Difference100% elimination of bulk solvent water introduction
ConditionsReductive amination in non-polar or moderately polar organic solvents

Enables high-yield synthesis of moisture-sensitive intermediates without the need for aggressive post-reaction drying or complex biphasic separations.

Melting Point & Solubility
Head-to-head
mp 231–233 °C; insoluble in chloroform Dimethylamine·HCl: mp 170–173 °C; freely soluble in chloroform Δmp ≈ +60 °C; differential solubility enables separation
Supports purification route selection — chloroform wash removes dimethylamine contaminant.
Organic Syntheses validated procedure (1923).

Power Conversion Efficiency Enhancement in Perovskite Solar Cells

In the fabrication of formamidinium lead iodide (FAPbI3) perovskite solar cells, the addition of methylamine hydrochloride (MACl) as a volatile additive dramatically improves film morphology and optoelectronic properties. Studies demonstrate that incorporating MACl into the precursor solution increases the Power Conversion Efficiency (PCE) of the resulting devices to 16.86%, compared to just 8.55% for pristine FAPbI3 films without the additive [1]. The MACl acts as a transition stabilizer, increasing grain size and crystallinity while inhibiting the formation of the detrimental non-photoactive δ-phase.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data16.86% PCE (with MACl additive)
Comparator Or Baseline8.55% PCE (pristine FAPbI3 without MACl)
Quantified Difference+8.31% absolute increase in PCE (nearly 2x improvement)
ConditionsSpin-coated FAPbI3 thin films, backward scanning measurement

MACl is an essential procurement item for photovoltaic researchers and manufacturers aiming to achieve commercially viable, high-efficiency perovskite solar cells.

Betahistine Continuous Flow
Head-to-head
MA·HCl: 90% yield, >99% conversion, 1.06 kg/h, purity >99.9% Free base batch: ~85% yield, longer times, solvent-intensive workup Continuous flow enables 50% PMI reduction; 2.4 min residence time
Validated process parameters for betahistine API — salt form essential for metering and safety.
SiC reactor, 170 °C, 25 bar, water as solvent; microchannel variant also reported.

Selective Solubility for Purification Workflows

Methylamine hydrochloride offers a highly differentiated solubility profile compared to its free base form, which is critical for downstream purification. It is highly soluble in water (1080 g/L at 20 °C) and moderately soluble in ethanol (29.1 g/100g at 78 °C), but entirely insoluble in non-polar solvents such as chloroform, diethyl ether, and ethyl acetate [1]. This stark solubility contrast allows chemists to selectively precipitate the hydrochloride salt from organic reaction mixtures simply by adjusting the solvent polarity or adding an anti-solvent, facilitating straightforward product recovery.

Evidence DimensionSolubility in non-polar solvents
Target Compound DataInsoluble in chloroform and diethyl ether
Comparator Or BaselineFree methylamine (highly miscible/soluble in organic solvents)
Quantified DifferenceComplete insolubility vs. high miscibility
ConditionsStandard laboratory extraction and precipitation workflows

Simplifies industrial purification steps by allowing rapid crystallization and filtration, reducing the reliance on energy-intensive distillation.

Conjugate Acid pKa
Class-level
pKa = 10.64 (methylammonium)
NH₃ 9.26 MeNH₂ 10.64 Me₂NH 10.73 EtNH₂ 10.75
Basicity positioning governs pH-dependent speciation; differs measurably from closest analogs.
Aqueous, 25 °C; standard reference tables (Zumdahl).
Perovskite Additive Efficiency
Cross-study
MACl: >30% PCE enhancement vs no additive; >23% PCE in NMP/DMF (20–30 mol%) GACl: best PCE 14.3% in 2D ACI, hysteresis-free MACl optimal for 3D FAPbI₃; GACl preferred for hysteresis-free 2D ACI
Additive choice depends on perovskite architecture and solvent system — application-specific review required.
FAPbI₃ devices; NMP/DMF or DMSO; ambient processing; continuous illumination stability.
Solid-State Polymorphism
Class-level
Three crystalline forms (β, γ, α) between 0–298 K. β→γ at 220.4 K (ΔtrsH 1.779 kJ/mol); γ→α at 264.5 K (ΔtrsH 2.818 kJ/mol). S°solid = 138.53 J/mol·K; Cp,solid = 90.92 J/mol·K.
Well-characterized polymorphic landscape supports calorimetric validation and low-temperature solid-state studies.
Adiabatic calorimetry, 12–300 K; NIST reference data.

Precursor for Anhydrous Reductive Amination in Pharmaceutical Synthesis

Because it introduces no bulk water, methylamine hydrochloride is frequently selected as the reagent for synthesizing secondary amines via reductive amination in organic solvents. It allows for the controlled, in situ generation of methylamine, preventing the overalkylation and equilibrium issues associated with aqueous methylamine solutions [1].

Crystallization Additive for High-Efficiency Perovskite Solar Cells

Procured as a high-purity dopant, MACl is utilized in the manufacturing of FAPbI3 and MAPbI3 perovskite thin films. It acts as a volatile transition stabilizer during the annealing process, nearly doubling the Power Conversion Efficiency (PCE) by enlarging grain sizes and suppressing the formation of the inactive δ-phase [2].

Synthesis of Alkyl Isothiocyanates

Methylamine hydrochloride is utilized in the synthesis of methyl isothiocyanate via reaction with carbon disulfide and a base. Using the solid hydrochloride salt instead of aqueous solutions provides better control over the reaction stoichiometry and exotherm, leading to high-yield, reproducible industrial scale-up[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Betahistine continuous flow synthesis
High primary amine purity & dimethylamine-free profile
Purity and dimethylamine content by HPLC or qNMR
Perovskite solar cell additive
Trace metal purity & solvent compatibility
MACl loading optimization and PCE stability under NMP/DMF
Dimethylamine-free synthesis routes
Chloroform-extracted purity & residual solvent profile
Dimethylamine and residual solvent quantification
Low-temperature calorimetry & neutron diffraction
Polymorphic identity & deuterated analog availability
Phase transition calibration and thermodynamic validation

Physical Description

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

67.0188769 g/mol

Monoisotopic Mass

67.0188769 g/mol

Heavy Atom Count

3

UNII

M439EX322K

Related CAS

74-89-5 (Parent)

Vapor Pressure

0.00101 [mmHg]

Wikipedia

Methylammonium_chloride

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